molecular formula C18H15BrO2S B13043215 3-Bromo-2,5-bis(3-methoxyphenyl)thiophene

3-Bromo-2,5-bis(3-methoxyphenyl)thiophene

Cat. No.: B13043215
M. Wt: 375.3 g/mol
InChI Key: MCOKNRACGHWKDW-UHFFFAOYSA-N
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Description

3-Bromo-2,5-bis(3-methoxyphenyl)thiophene is a thiophene derivative with the molecular formula C18H15BrO2S. Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring, and its derivatives are known for their unique electronic, optical, and redox properties. These properties make thiophene derivatives valuable in various fields, including materials science, pharmaceuticals, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-bis(3-methoxyphenyl)thiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 2,5-dibromo-3-methylthiophene with boronic acids or esters . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-bis(3-methoxyphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-bis(3-methoxyphenyl)thiophene involves its interaction with molecular targets and pathways. The compound’s unique electronic properties allow it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, its interactions with cellular components can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,5-bis(3-methoxyphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .

Properties

Molecular Formula

C18H15BrO2S

Molecular Weight

375.3 g/mol

IUPAC Name

3-bromo-2,5-bis(3-methoxyphenyl)thiophene

InChI

InChI=1S/C18H15BrO2S/c1-20-14-7-3-5-12(9-14)17-11-16(19)18(22-17)13-6-4-8-15(10-13)21-2/h3-11H,1-2H3

InChI Key

MCOKNRACGHWKDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(S2)C3=CC(=CC=C3)OC)Br

Origin of Product

United States

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